molecular formula C28H29N3O B11572179 1-phenyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-phenyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11572179
M. Wt: 423.5 g/mol
InChI Key: GPIVKKMUNCLQGL-UHFFFAOYSA-N
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Description

1-phenyl-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a benzodiazole moiety, and a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole ring through a cyclization reaction, followed by the introduction of the pyrrolidinone ring via a condensation reaction. The tetramethylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-phenyl-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-phenyl-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine
  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Uniqueness

1-phenyl-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H29N3O

Molecular Weight

423.5 g/mol

IUPAC Name

1-phenyl-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O/c1-18-14-19(2)21(4)24(20(18)3)17-31-26-13-9-8-12-25(26)29-28(31)22-15-27(32)30(16-22)23-10-6-5-7-11-23/h5-14,22H,15-17H2,1-4H3

InChI Key

GPIVKKMUNCLQGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)C)C

Origin of Product

United States

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